

Spectroscopic Profile of Gelsempervine A: A Technical Overview

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Compound of Interest

Compound Name: Gelsempervine A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Gelsempervine A**, a sarpagine-type indole alkaloid. Due to the limited public availability of the primary research, this document summarizes the foundational information and directs researchers to the original source for detailed spectral data.

Gelsempervine A, with the molecular formula $C_{22}H_{26}N_2O_4$ and CAS number 865187-17-3, was first reported as one of five new sarpagine-type alkaloids isolated from *Gelsemium sempervirens*.^[1] Spectroscopic analysis has been pivotal in the characterization of its unique chemical structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool in the structural elucidation of novel compounds like **Gelsempervine A**. It provides the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) further reveals structural information through controlled fragmentation of the parent ion.

Table 1: Mass Spectrometry Data for **Gelsempervine A**

Metric	Value	Source
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₄	[1]
Molecular Weight	382.45 g/mol	Calculated
Observed m/z	Data not publicly available.	See Note
Fragmentation Pattern	Data not publicly available.	See Note

Note: The detailed mass spectrometry data, including the observed mass-to-charge ratio (m/z) and fragmentation patterns, are reported in the primary literature. Researchers are advised to consult: Symposium on the Chemistry of Natural Products, 2006 (48), 319-324 for this information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of individual atoms within a molecule. This data is essential for piecing together the complex architecture of natural products like **Gelsempervine A**. Spectroscopic data suggests that **Gelsempervine A** exists in a C/D ring-opened keto-amine form in aprotic solvents like acetonitrile (CH₃CN), and as a transannular structure with a zwitterionic form in protic solvents such as methanol (CH₃OH).[1]

¹H NMR Data

Table 2: ¹H NMR Spectroscopic Data for **Gelsempervine A**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Source
-	Data not publicly available.	-	-	-	See Note

Note: The complete ¹H NMR data is available in the primary source: Symposium on the Chemistry of Natural Products, 2006 (48), 319-324.

¹³C NMR Data

Table 3: ¹³C NMR Spectroscopic Data for **Gelsempervine A**

Position	Chemical Shift (δ) ppm	Assignment	Source
-	Data not publicly available.	-	See Note

Note: The complete ¹³C NMR data is available in the primary source: Symposium on the Chemistry of Natural Products, 2006 (48), 319-324.

Experimental Protocols

The precise experimental conditions are crucial for the reproducibility of spectroscopic data. While the specific protocols for **Gelsempervine A** are detailed in the primary publication, a general methodology for the spectroscopic analysis of novel natural products is outlined below.

General NMR Spectroscopy Protocol

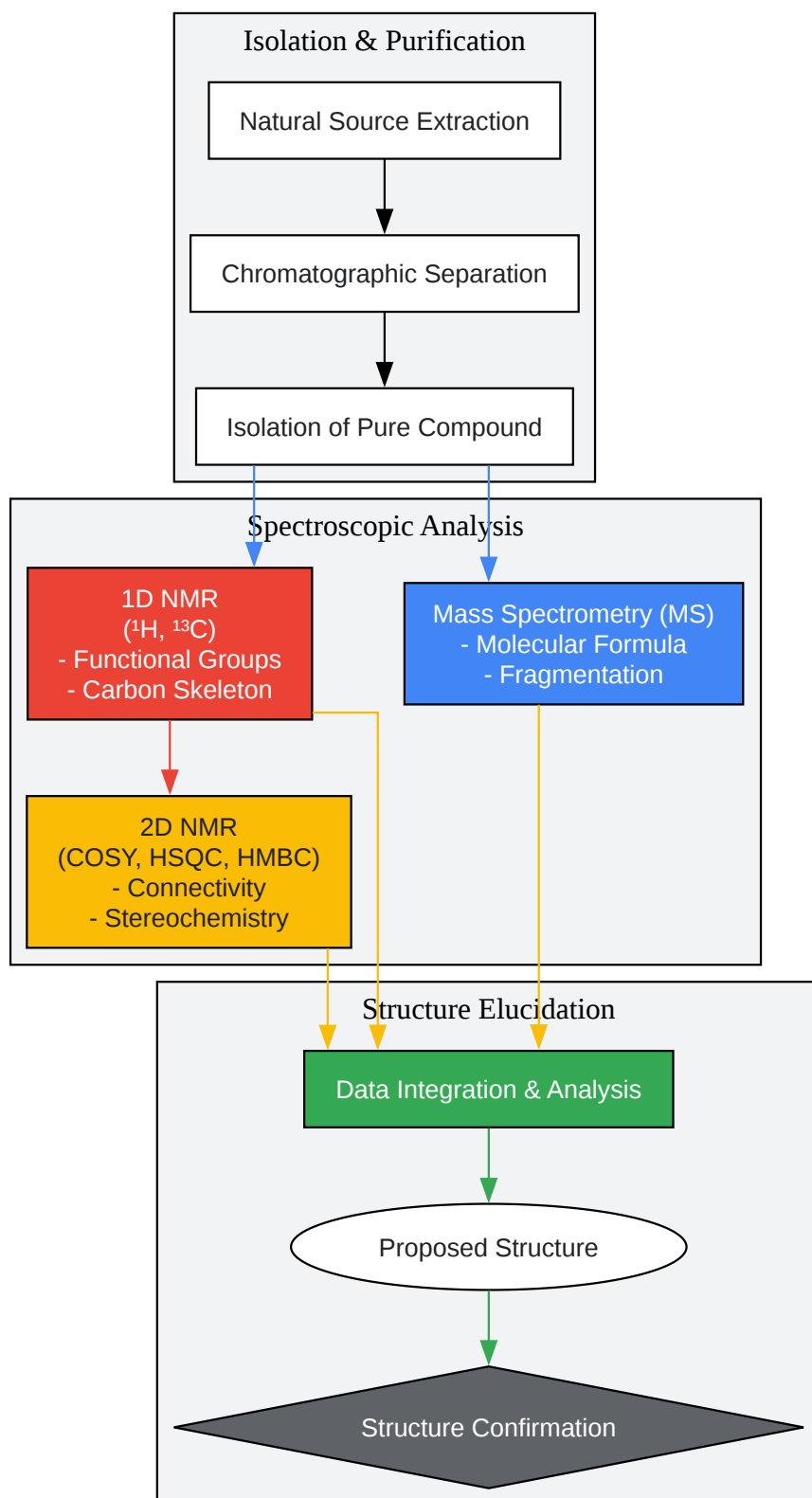
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400-800 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆), and chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). Standard 1D experiments include ¹H and ¹³C NMR. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for complete structural assignment.

General Mass Spectrometry Protocol

High-resolution mass spectra are commonly acquired using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. For fragmentation studies (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a novel natural product is a systematic process that integrates data from various techniques to arrive at a confirmed chemical structure.



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General workflow for the spectroscopic analysis of a novel natural product.

Conclusion

This guide consolidates the publicly accessible spectroscopic information for **Gelsempervine A**. While foundational details are provided, the comprehensive quantitative NMR and MS data, along with the specific experimental protocols, are contained within the primary scientific literature. For researchers engaged in the synthesis, derivatization, or biological evaluation of **Gelsempervine A**, obtaining the full dataset from the cited symposium proceedings is essential for accurate and reliable scientific work.

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References

- 1. Gelsempervine A | CAS:865187-17-3 | Manufacturer ChemFaces [chemfaces.com]
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